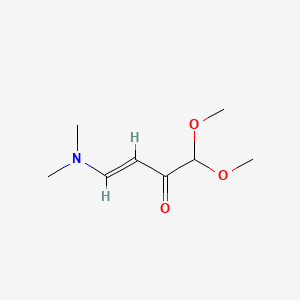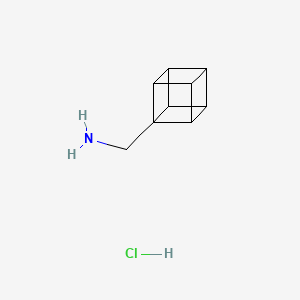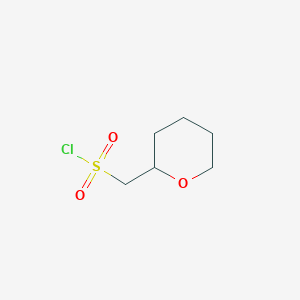
Oxan-2-ylmethanesulfonyl chloride
Übersicht
Beschreibung
Oxan-2-ylmethanesulfonyl chloride, also known as tetrahydro-2H-pyran-2-ylmethanesulfonyl chloride, is a chemical compound with the CAS Number: 187164-16-5 . It has a molecular weight of 198.67 . It appears as a powder .
Molecular Structure Analysis
The InChI code for Oxan-2-ylmethanesulfonyl chloride is1S/C6H11ClO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 . The compound contains a total of 22 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic ether, and 1 sulfone . Physical And Chemical Properties Analysis
Oxan-2-ylmethanesulfonyl chloride is a powder that is stored at a temperature of 4°C . It has a molecular weight of 198.67 . The compound’s InChI key isSMEXTXISKUYKPO-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Trifluoromethanesulfonyl Chloride in Organic Synthesis
Research on trifluoromethanesulfonyl chloride, a compound closely related to Oxan-2-ylmethanesulfonyl chloride, highlights its utility in organic synthesis. Trifluoromethanesulfonyl chloride (CF3SO2Cl) is employed for the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, demonstrating its versatility in creating various chemical bonds crucial in organic synthesis. The compound reacts under reductive conditions, distinct from its sodium counterpart, which requires oxidative conditions. Its unique reactivity, including electrophilic chlorination, is exploited in enantioselective chlorination, showcasing its significance in the synthesis of enantiomerically enriched compounds (Chachignon, Guyon, & Cahard, 2017).
Advanced Oxidation Processes in Water Treatment
Sulfonyl chlorides, by extension, could be implicated in environmental chemistry, particularly in advanced oxidation processes (AOPs) for water treatment. Research assessing persulfate-based AOPs, which might involve related sulfonyl chloride compounds, indicates these processes as promising alternatives for degrading a wide range of organic pollutants in water. The activation mechanisms of persulfates, potentially relevant for sulfonyl chlorides, involve the generation of sulfate and hydroxyl radicals, providing a potent oxidative system for pollutant degradation. This indicates a role for sulfonyl chloride derivatives in enhancing or catalyzing environmental remediation techniques (Lee, von Gunten, & Kim, 2020).
Eigenschaften
IUPAC Name |
oxan-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEXTXISKUYKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-2-ylmethanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




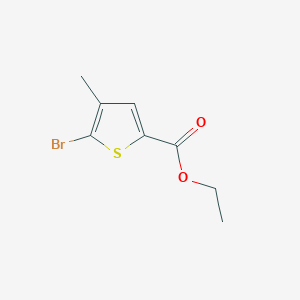




![7-(2-Furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3111946.png)
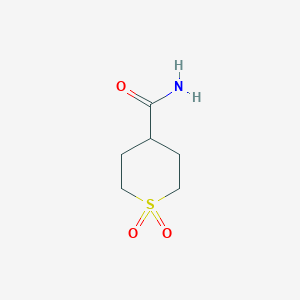

![8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3111966.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)
